2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is a chemical compound with the molecular formula C₉H₁₅ClO and a molecular weight of 174.67 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group and an oxolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane typically involves the reaction of cyclopropylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details are not widely documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolane derivatives .
Wissenschaftliche Forschungsanwendungen
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive compound.
Industry: Limited industrial applications, primarily used in research and development.
Wirkmechanismus
The mechanism of action of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar in having a cyclopropyl group but differs in functional groups and applications.
Other Cycloalkanes: Compounds like cyclopropane, cyclobutane, and cyclopentane share the cycloalkane structure but differ in ring size and substituents.
Uniqueness
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is unique due to its combination of a cyclopropyl group and an oxolane ring, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C9H15ClO |
---|---|
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
2-[[1-(chloromethyl)cyclopropyl]methyl]oxolane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8H,1-7H2 |
InChI-Schlüssel |
YUZQSRNMLRPLCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CC2(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.